Simiarenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Properties

Anticancer Activity

Some triterpene alcohols have exhibited anticancer activity in laboratory studies []. These studies suggest that triterpene alcohols may work by inducing apoptosis (programmed cell death) in cancer cells and inhibiting their proliferation []. There is currently no scientific research available to confirm whether Simiarenol possesses anticancer properties. More research is needed to explore this potential application.

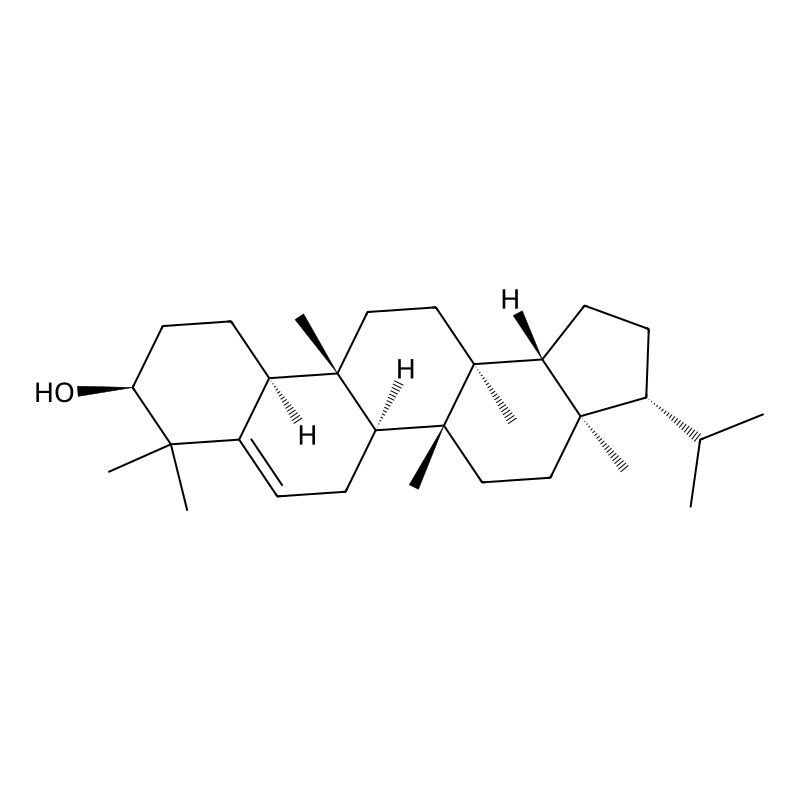

Simiarenol is a triterpenoid compound with the chemical formula C30H50O and a CAS number of 1615-94-7. It is primarily isolated from the plant species Imperata cylindrica and has garnered interest due to its diverse biological activities and potential therapeutic applications. Structurally, simiarenol features a complex arrangement typical of triterpenes, characterized by multiple rings and functional groups that contribute to its reactivity and biological properties .

Studies suggest Simiarenol exhibits anti-nociceptive properties, meaning it may help reduce pain perception []. One study indicates a synergistic effect when Simiarenol is combined with other compounds like α-amyrin acetate, Rhizoma gastrodiae, Curcuma aromatica, and Fructus carthami []. However, the exact mechanism by which Simiarenol interacts with the body to produce these effects remains unclear and requires further investigation.

- Oxidation: This reaction can lead to the formation of ketones or aldehydes from hydroxyl groups present in the molecule.

- Reduction: Simiarenol can be reduced to yield other derivatives, such as alcohols.

- Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles .

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize analogs with desired properties.

Simiarenol exhibits a range of biological activities, including:

- Antimicrobial: Studies have shown that simiarenol possesses antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Anti-inflammatory: The compound has demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

- Antioxidant: Simiarenol has been noted for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

These activities highlight its potential therapeutic roles in medicine.

Simiarenol can be synthesized through two primary methods:

- Plant Extraction: The most common method involves extracting simiarenol from natural sources like Imperata cylindrica using solvents such as ethanol or methanol. This process typically includes maceration or reflux extraction techniques .

- Synthetic Chemical Methods: Various synthetic routes have been developed, often involving multi-step organic synthesis that manipulates precursor compounds to yield simiarenol. These methods may include cyclization reactions and functional group transformations .

Simiarenol has several applications across different fields:

- Pharmaceuticals: Due to its biological activities, simiarenol is being researched for potential use in developing new drugs, particularly in treating infections and inflammatory diseases.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection and anti-aging.

- Agriculture: The antimicrobial properties may also be exploited in agricultural settings as a natural pesticide or fungicide .

Research on simiarenol's interactions with other compounds is ongoing. Preliminary studies indicate that it may enhance the efficacy of certain antibiotics when used in combination therapies. Additionally, interaction studies have explored how simiarenol affects cellular pathways involved in inflammation and oxidative stress responses. These interactions are crucial for understanding how simiarenol can be effectively utilized alongside other therapeutic agents .

Simiarenol shares structural similarities with several other triterpenoids. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Alpha-Amyrin | C30H50O | Commonly found in various plants; known for anti-inflammatory properties. |

| Friedelin | C30H50O | Exhibits anti-cancer activity; structurally similar but differs in stereochemistry. |

| Beta-Sitosterol | C29H50O | A plant sterol with cholesterol-lowering effects; less complex structure than simiarenol. |

| Fernenol | C30H50O | Similar structure but different biological activities; less studied than simiarenol. |

Simiarenol stands out due to its specific combination of biological activities and structural characteristics that may offer unique therapeutic benefits compared to these similar compounds .

Simiarenol represents a distinctive triterpene alcohol with a unique hopane-type skeleton that demonstrates significant taxonomic distribution patterns across the plant kingdom. This compound serves as an important chemotaxonomic marker and provides insights into evolutionary relationships among diverse plant families.

Taxonomic Distribution in Plant Kingdom

The distribution of simiarenol across plant families reveals intriguing patterns that reflect both evolutionary relationships and independent biosynthetic innovations. Research has documented the presence of this compound in multiple plant families, with varying degrees of prevalence and concentration.

Prevalence in Euphorbia Species

The genus Euphorbia within the family Euphorbiaceae demonstrates the highest concentration and most widespread occurrence of simiarenol among documented plant species. Studies have identified simiarenol in at least seven distinct Euphorbia species, establishing it as a significant chemotaxonomic marker for this genus [1] [2] [3] [4].

Euphorbia turcomanica represents one of the most thoroughly studied species, where simiarenol has been isolated from aerial parts using silica gel chromatography techniques [1]. The compound appears to be particularly abundant in the latex and specialized secretory structures typical of Euphorbiaceae family members. Research indicates that simiarenol occurrence in Euphorbia species is associated with the plants' defensive mechanisms against herbivory and environmental stresses [1] [3].

Euphorbia peplus has yielded multiple hopane-type triterpenoids, including simiarenol and its structural analogs [3]. The biosynthetic pathway in this species appears to be highly active, producing various oxidation states of the simiarenol skeleton. Studies have identified simiarendiol, bearing a 22-hydroxyl group, which demonstrates significant cytostatic activity against human tumor cell lines [3].

Additional Euphorbia species including Euphorbia lathyris, Euphorbia aphylla, and Euphorbia neriifolia have also been documented to contain simiarenol, though detailed quantitative analyses remain limited [1]. The widespread occurrence across multiple Euphorbia species suggests that simiarenol biosynthesis represents an ancient and conserved metabolic pathway within this genus.

Occurrence in Imperata cylindrica

Imperata cylindrica, commonly known as cogongrass, belongs to the family Poaceae and represents a significant example of simiarenol occurrence outside the Euphorbiaceae family [5] [6]. This perennial grass species, native to tropical and subtropical regions of Asia, demonstrates a unique pattern of simiarenol accumulation.

The compound has been isolated from both rhizome and leaf tissues of Imperata cylindrica, though concentrations appear to be relatively lower compared to Euphorbiaceae species [6]. Research indicates that simiarenol in Imperata cylindrica may serve multiple physiological roles, including stress tolerance and membrane stabilization under challenging environmental conditions [5].

Molecular docking studies have investigated the potential biological activities of compounds isolated from Imperata cylindrica, including simiarenol, against various protein targets [5]. These investigations suggest that simiarenol may contribute to the plant's adaptive responses to environmental stresses, particularly drought and high-temperature conditions common in its native habitats.

The biosynthetic pathway leading to simiarenol production in Imperata cylindrica appears to differ from that observed in Euphorbiaceae species, suggesting independent evolutionary development of this metabolic capability [6]. This finding supports the concept of convergent evolution in secondary metabolite biosynthesis across distantly related plant families.

Presence in Ficus aurantiaceae and Other Taxa

The genus Ficus within the Moraceae family provides another important example of simiarenol occurrence, with documented presence in at least two species: Ficus aurantiaca and Ficus sagittifolia [7] [8]. These findings expand the taxonomic distribution of simiarenol beyond the previously recognized families.

Ficus aurantiaca, a climbing tree species characterized by large, colorful fruits, has yielded simiarenol from leaf tissue through methanol extraction and silica gel chromatography [7]. The structural identification was confirmed through comprehensive spectroscopic analysis, including ultraviolet, infrared, mass spectrometry, and two-dimensional nuclear magnetic resonance techniques [7].

Research on Ficus aurantiaca has also revealed the presence of related terpenoids, including episimiarenol, suggesting active biosynthetic pathways for hopane-type triterpenes within this species [9]. The isolation of multiple related compounds indicates that Ficus species may represent an important source of structurally diverse simiarenol analogs.

Ficus sagittifolia, native to Sub-Saharan West Africa, has been investigated for its antimicrobial properties, with simiarenol identified as one of the bioactive constituents [8]. This finding suggests that simiarenol may contribute to the traditional medicinal properties attributed to various Ficus species across different cultural contexts.

Additional plant families have been documented to contain simiarenol, including Trema orientale from the Cannabaceae family [10] [11] and Suregada zanzibariensis from the Euphorbiaceae family [2] [12]. These occurrences, while more limited in scope, contribute to the overall understanding of simiarenol distribution patterns across the plant kingdom.

Rhododendron simiarum from the Ericaceae family represents another notable occurrence, where simiarenol was first isolated and structurally characterized [13] [14]. This finding in a completely different plant family suggests that simiarenol biosynthesis may be more widespread than previously recognized.

Concentration Variations in Different Plant Tissues

The distribution of simiarenol across different plant tissues reveals complex patterns that reflect both biosynthetic localization and functional specialization. Research has demonstrated significant variations in simiarenol concentration depending on the specific plant organ and tissue type examined.

Leaf tissues generally demonstrate the highest concentrations of simiarenol across most plant species studied [7] [12]. In Ficus aurantiaca, simiarenol accumulation in leaves appears to be associated with mesophyll cells, where it may contribute to membrane stability and cellular protection mechanisms [9]. The compound's presence in photosynthetic tissues suggests potential roles in protecting against oxidative stress generated during photosynthetic processes.

Specialized secretory structures, particularly those found in Euphorbiaceae species, represent sites of intense simiarenol accumulation [3]. The latex system in Euphorbia species contains notably high concentrations of simiarenol and related compounds, reflecting the defensive functions of these specialized tissues [1]. These secretory structures appear to serve as both biosynthetic sites and storage compartments for accumulated simiarenol.

Stem tissues demonstrate variable simiarenol concentrations depending on the species and specific anatomical region examined [10]. In Trema orientale, simiarenol accumulation appears to be concentrated in the cambial region, suggesting potential roles in structural support and tissue development [10]. The presence of simiarenol in woody tissues may contribute to the mechanical properties and durability of these structures.

Root and rhizome tissues typically show lower simiarenol concentrations compared to aerial plant parts [6]. However, in Imperata cylindrica, the rhizome system serves as a significant reservoir for simiarenol storage, particularly during periods of environmental stress [6]. This pattern suggests that underground storage organs may serve as repositories for accumulated simiarenol during unfavorable conditions.

The epicuticular wax layer in certain grass species, particularly Sorghum bicolor, represents a unique site of simiarenol accumulation [15]. Research has identified simiarenol as a major component of leaf surface waxes, where it contributes to surface protection and water regulation [15]. This specialized localization pattern demonstrates the diverse functional roles that simiarenol can serve within plant physiology.

Environmental Factors Affecting Biosynthetic Accumulation

The biosynthesis and accumulation of simiarenol in plant tissues are significantly influenced by various environmental factors that affect both the expression of biosynthetic genes and the activity of key enzymes in the metabolic pathway. Understanding these environmental influences is crucial for predicting simiarenol distribution patterns and potential variations in compound availability.

Temperature represents one of the most significant environmental factors affecting simiarenol biosynthesis [16] [17]. Research has demonstrated that moderate temperature increases generally enhance the activity of key enzymes involved in triterpene biosynthesis, leading to increased simiarenol production [17]. However, extreme temperatures can negatively impact biosynthetic processes by disrupting enzyme stability and cellular membrane integrity.

Studies on various plant species have shown that optimal temperatures for simiarenol biosynthesis typically range between 20-30°C, with significant reductions observed at temperatures below 15°C or above 35°C [16]. These temperature dependencies reflect the thermal sensitivity of key biosynthetic enzymes and the overall metabolic processes involved in simiarenol production.

Drought stress has been identified as a significant inducer of simiarenol biosynthesis in many plant species [16] [17]. Moderate water stress appears to trigger the expression of genes involved in triterpene biosynthesis, leading to increased simiarenol accumulation as part of the plant's adaptive response to environmental challenges [17]. This stress-induced biosynthesis may serve multiple functions, including membrane stabilization and cellular protection under dehydrating conditions.

The relationship between water availability and simiarenol production follows a complex pattern, with optimal biosynthesis occurring under moderate stress conditions [16]. Severe drought stress can inhibit simiarenol production by disrupting overall cellular metabolism and reducing the availability of biosynthetic precursors [17].

Light intensity and photoperiod significantly influence simiarenol biosynthesis through their effects on photosynthetic processes and the availability of biosynthetic precursors [17]. High light intensities generally promote simiarenol production by enhancing photosynthetic carbon fixation and increasing the availability of acetyl-CoA, the primary precursor for triterpene biosynthesis [17].

Research has demonstrated that simiarenol accumulation often peaks during periods of maximum photosynthetic activity, typically during late summer months when light availability is optimal [16]. This seasonal pattern reflects the close relationship between photosynthetic processes and secondary metabolite biosynthesis in plant tissues.

Soil pH and nutrient availability also play crucial roles in determining simiarenol biosynthesis rates [17]. Slightly acidic to neutral soil conditions (pH 6.0-7.0) appear to be optimal for simiarenol production in most plant species studied. Extreme pH conditions can disrupt root function and nutrient uptake, subsequently affecting the biosynthetic processes required for simiarenol production.

Nitrogen availability represents a particularly important nutritional factor affecting simiarenol biosynthesis [17]. Adequate nitrogen supply is essential for the synthesis of key biosynthetic enzymes, while nitrogen deficiency can redirect metabolic resources toward nitrogen-conserving pathways, reducing simiarenol production [17].

Atmospheric carbon dioxide concentrations have been shown to influence simiarenol biosynthesis, with elevated CO2 levels generally promoting increased production [16]. This response reflects the carbon-intensive nature of triterpene biosynthesis and the increased availability of carbon substrates under high CO2 conditions.

Biotic stress factors, including herbivory and pathogen attack, can significantly induce simiarenol biosynthesis as part of the plant's defense response [17]. This stress-induced production represents an important adaptive mechanism that allows plants to rapidly increase their defensive compound concentrations in response to biological threats.

Evolutionary Significance and Chemotaxonomic Markers

The distribution pattern of simiarenol across diverse plant families provides valuable insights into the evolutionary history of triterpene biosynthesis and the development of secondary metabolite pathways in plants. The compound's occurrence in taxonomically distant groups suggests multiple evolutionary origins and convergent development of similar biosynthetic capabilities.

The prevalence of simiarenol in Euphorbiaceae species, particularly within the genus Euphorbia, indicates that this biosynthetic pathway represents an ancient and highly conserved metabolic capability within this taxonomic group [4]. The widespread occurrence across multiple Euphorbia species suggests that simiarenol biosynthesis was likely present in the common ancestor of this genus and has been maintained through evolutionary time due to its adaptive value [4].

Phylogenetic analysis of oxidosqualene cyclases, the key enzymes responsible for simiarenol biosynthesis, reveals evidence of gene duplication and functional divergence events that have contributed to the evolution of specialized triterpene production [15]. These evolutionary processes have resulted in the development of enzyme variants with distinct product specificities, enabling the production of simiarenol and related compounds.

The occurrence of simiarenol in Poaceae species, particularly Sorghum bicolor, represents a fascinating example of convergent evolution in secondary metabolite biosynthesis [15]. Research has demonstrated that the simiarenol synthase gene in sorghum appears to be a diverged copy of a sterol biosynthesis gene, suggesting that the ability to produce simiarenol evolved independently in grasses through gene duplication and functional specialization [15].

This evolutionary pathway provides important insights into the mechanisms by which plants can develop new biosynthetic capabilities without disrupting essential metabolic processes. The co-option of existing biosynthetic machinery for novel functions represents a common evolutionary strategy in plant secondary metabolism [15].

The chemotaxonomic significance of simiarenol varies considerably depending on the taxonomic level and the specific plant group being examined. Within the Euphorbiaceae family, simiarenol serves as a valuable diagnostic marker that can support taxonomic classifications and help resolve phylogenetic relationships among related species [4].

The presence of simiarenol in multiple Euphorbia species suggests that this compound could serve as a synapomorphy for certain taxonomic groups within the genus. However, the absence of comprehensive surveys across all Euphorbia species limits the current understanding of its true distribution and taxonomic utility within this diverse genus.

For other plant families, such as Moraceae and Cannabaceae, the occurrence of simiarenol appears to be more limited and may represent relatively recent evolutionary innovations rather than ancestral characteristics [7] [10]. These patterns suggest that simiarenol biosynthesis has evolved multiple times independently across different plant lineages.

The evolutionary significance of simiarenol extends beyond its taxonomic distribution to include its functional roles in plant adaptation and survival. The compound's involvement in stress responses, membrane stabilization, and chemical defense suggests that its biosynthesis represents an important evolutionary adaptation that has been maintained due to its contribution to plant fitness [17].

Future research directions should focus on expanding the taxonomic survey of simiarenol occurrence across additional plant families and species. Comprehensive phylogenetic analyses of simiarenol biosynthetic genes across diverse plant lineages would provide valuable insights into the evolutionary history and functional significance of this important secondary metabolite pathway.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Csupor-Löffler B, Hajdú Z, Zupkó I, Molnár J, Forgo P, Vasas A, Kele Z, Hohmann J. Antiproliferative constituents of the roots of Conyza canadensis. Planta Med. 2011 Jul;77(11):1183-8. doi: 10.1055/s-0030-1270714. Epub 2011 Feb 3. PubMed PMID: 21294076.

3: Gunasekera SP, Cordell GA, Farnsworth NR. 3 beta-hydroxy-28-P-coumaroyloxy-lup-20(29)-en-27-oic acid from Caraipa densifolia. J Nat Prod. 1983 Jan;46(1):118-22. PubMed PMID: 6854336.

4: Kwon HC, Choi SU, Lee KR. Phytochemical constituents of Artemisia stolonifera. Arch Pharm Res. 2001 Aug;24(4):312-5. PubMed PMID: 11534763.

5: Ke ZP, Zhang XZ, Ding Y, Cao L, Li N, Ding G, Wang ZZ, Xiao W. [Study on effective substance basis and molecular mechanism of Qigui Tongfeng tablet using network pharmacology method]. Zhongguo Zhong Yao Za Zhi. 2015 Jul;40(14):2837-42. Chinese. PubMed PMID: 26666036.

6: Amin E, Moawad A, Hassan H. Biologically-guided isolation of leishmanicidal secondary metabolites from Euphorbia peplus L. Saudi Pharm J. 2017 Feb;25(2):236-240. doi: 10.1016/j.jsps.2016.06.003. Epub 2016 Jun 22. PubMed PMID: 28344474; PubMed Central PMCID: PMC5355552.

7: Mohanty SK, Swamy MK, Sinniah UR, Anuradha M. Leptadenia reticulata (Retz.) Wight & Arn. (Jivanti): Botanical, Agronomical, Phytochemical, Pharmacological, and Biotechnological Aspects. Molecules. 2017 Jun 19;22(6). pii: E1019. doi: 10.3390/molecules22061019. Review. PubMed PMID: 28629185.

8: Arthur HR, Hui WH. The structure of simiarenol from the Hong Kong species of Rhododendron simiarum. Tetrahedron Lett. 1965 Apr;(14):937-43. PubMed PMID: 5841971.